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Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the ion-assisted deposition (IAD) of magnesium
fluoride (MgF2) thin films. It covers the fundamental principles, key experimental parameters,
resulting film properties, and standardized protocols for deposition and characterization.

Introduction and Principle

Magnesium fluoride (MgF2) is a critical material in optical coatings due to its low refractive
index (n = 1.38), broad transparency from the vacuum ultraviolet (VUV) to the mid-infrared, and
high durability.[1][2] Conventional thermal evaporation of MgF2 requires substrate heating to
approximately 250-300°C to achieve dense, stable, and durable films.[3][4] This high-
temperature requirement precludes the use of temperature-sensitive substrates, such as
plastics and certain semiconductor devices.

lon-assisted deposition (IAD) is an advanced thin-film deposition technique that overcomes this
limitation.[5] It combines conventional evaporation with a low-energy ion bombardment of the
growing film. This process imparts additional energy to the depositing atoms, increasing their
surface mobility and resulting in a denser, more robust film microstructure, even at ambient
substrate temperatures.[4][5] Key benefits of IAD for MgF2 films include increased packing
density, improved adhesion, enhanced hardness, and stable refractive indices that approach
the bulk material's value.[3][5]
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Applications of IAD-Deposited MgF2 Films

The superior properties of IAD-deposited MgF2 films make them suitable for a wide range of
applications:

o Anti-Reflection (AR) Coatings: As a single layer or the final low-index layer in a multilayer
stack, MgF2 is widely used to reduce surface reflection and improve transmission in optical
components like lenses, windows, and displays.[6][7]

o Coatings on Temperature-Sensitive Substrates: IAD allows for the deposition of high-quality,
durable MgF2 coatings on plastics (like CR-39), polymers, and other materials that cannot
withstand high temperatures.[3][4]

» Protective Coatings: The enhanced hardness and chemical resistance make IAD MgF2 an
excellent choice for protecting delicate optical surfaces, including aluminum or silver mirror
coatings, from environmental degradation and mechanical damage.[6]

e UV and VUV Optics: Due to its wide bandgap, MgF2 is a primary material for optical coatings
used in deep UV laser systems and space-based UV sensors.[1]

e Infrared (IR) Optics: MgF2 is transparent out to the mid-infrared (around 7 pum), making it
useful for windows and coatings in IR optical systems.[1][8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the ion-assisted
deposition of MgF2 films, providing a comparative overview of process parameters and
resulting film properties.

Table 1: Comparison of Deposition Conditions and Optical Properties (at 550 nm)
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. Extinctio
. Refractiv
Depositio  Substrate lon Ind n Absorpta  Referenc
e Index
n Method Temp. Species Coefficie nce (%) e(s)
(n)
nt (k)
Evaporati
on (No Ambient N/A 1.350 <0.0001 <0.1 [5]
IAD)
Evaporatio
300°C N/A 1.380 <0.0001 <0.1 [5]
n (No IAD)
IAD Ambient H20 1.402 <0.0001 <0.1 [5]
IAD Ambient 02 1.394 - <0.1 [5]
IAD Ambient Ar - 0.0012 1.5 [5]
No
measurabl
IAD (Low
) ~50°C Ar 1.37 e - [3]
Assist)
absorbanc
e
No
IAD measurabl
(Medium Ambient Ar 1.38 e - [3]
Assist) absorbanc

e

| IAD (High Assist) | ~66°C | Ar | 1.39 | No measurable absorbance | - |[3] |

Table 2: IAD Process Parameters from Literature
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lon lon Depositio lon/Molec

lon . Substrate Referenc
. Energy Current n Rate ule Ratio
Species . (s) e(s)
(eV) Density (nmls) (y)
Ar, Oz, 0.25-1.0 ~0.16 Polished
700 0.5 . . [5]
H20 Alm? (optimal) Silica
Glass,
36-72 ~0.05 -
Ar ) 0.2-0.8 0.13-1.0 Silicon, [3]
(median) mA/cm?2
CR39
5-70 Quartz,
Ar 125 - 250 0.5 - _ [4]
MA/cm? Plastics
BK7,
02 - - 0.5 - ) [9][10]
Silicon

| Ar, N2 | 30-100|-]0.2-1.6|-| Glass, Plastics [[11] |

Table 3: Mechanical and Structural Properties of IAD MgF2 Films
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Property Observation Depo-5|-t|on Reference(s)
Conditions
Increased from
0.72 (ambient, no Substrate heating
Packing Density IAD) to 0.98 or IAD vs. ambient [5]
(heated) or with evaporation.
IAD.
Significantly improved,
especially on plastic
Adhesion substrates. An ion pre- AD V. non-IAD.on [4]
clean further guartz and plastics.
enhances adhesion.
Greatly increased
abrasion resistance, IAD at ambient
Hardness/Durability comparable to films temperature vs. non- [3114]
deposited on heated IAD.
substrates.
Films typically exhibit
Stress tensile stress. IAD can  IAD on CR39 plastic. [3]
modify stress levels.
Argon ion
bombardment can
lead to fluorine High ion energy or
Stoichiometry depletion (non- momentum transfer [5][11][12]

stoichiometry),
increasing optical

absorption.

with Ar ions.

| Moisture Stability| IAD films show virtually no moisture penetration, leading to stable optical

properties. | IAD increases packing density, eliminating voids. |[5][9] |

Experimental Protocols
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Protocol 4.1: General Procedure for lon-Assisted
Deposition of MgF2

This protocol outlines a typical workflow for depositing MgF2 films using an electron-beam
evaporation system equipped with a broad-beam ion source (e.g., Kaufman or End-Hall type).

¢ Substrate Preparation:

o Clean substrates ultrasonically in a sequence of solvents (e.g., acetone, then
isopropanol).

o Dry the substrates thoroughly with a high-purity nitrogen gun.

o Load the substrates into the substrate holder within the vacuum chamber.
e Chamber Pump-Down:

o Evacuate the deposition chamber to a base pressure of <1 x 10> mbar.[3]
e Substrate Pre-Cleaning (Optional but Recommended):

o Perform an in-situ ion beam etch to remove any residual surface contaminants and
improve film adhesion.[3][4]

o Typical Parameters: Use Argon ions at an energy of 100-150 eV for 1-3 minutes.

o Deposition Process:

o

Set the substrate temperature (typically ambient for IAD).

[¢]

Introduce the working gas (e.g., Argon, Oxygen) for the ion source, allowing the chamber
pressure to rise to the working pressure (e.g., 1-8 x 10~4 mbar).[3][11]

[¢]

Initiate the electron beam to begin evaporating the MgF2 source material.

[¢]

Control the evaporation rate to the desired value (e.g., 0.2 - 0.8 nm/s) using a quartz
crystal monitor.[3]
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o Once the evaporation rate is stable, turn on the ion source with the desired parameters
(e.g., anode voltage, anode current, or beam energy and current density).

o Simultaneously deposit the MgF2 film while bombarding it with the ion beam.

o Monitor the film thickness in real-time using the quartz crystal or an optical monitoring
system.

e Process Completion:

Once the desired thickness is achieved, shutter the electron beam source and turn off the

[e]

ion source.

[e]

Allow the system to cool for a sufficient period.

o

Vent the chamber slowly with an inert gas (e.g., nitrogen) to atmospheric pressure.

[¢]

Remove the coated substrates for characterization.

Protocol 4.2: Film Characterization

o Optical Properties (Refractive Index and Extinction Coefficient):

o Measure the spectral transmittance (T) and reflectance (R) of the film deposited on a
transparent substrate (e.g., fused silica) using a dual-beam UV-VIS-NIR
spectrophotometer.

o Analyze the T and R spectra using optical thin-film software to fit the data and extract the
refractive index (n) and extinction coefficient (k) as a function of wavelength.

o Adhesion (Qualitative):

[e]

Perform a tape test according to ASTM D3359.

Firmly apply a specified pressure-sensitive tape (e.g., 3M Scotch 610) to the film surface.

[e]

o

Rapidly pull the tape off at a 180° angle.
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o Inspect the film for any signs of delamination. A successful test shows no removal of the
coating.[4]

o Abrasion Resistance (Qualitative):

o Perform a rub test using a specified abrasive pad (e.g., cheesecloth or a standard eraser)
under a defined load.

o Rub the surface for a set number of strokes.

o Visually inspect the film for scratches or damage. IAD films should withstand significantly
more strokes than non-1AD films deposited at ambient temperature.[3]

Visualizations and Workflows

The following diagrams illustrate the experimental workflow and the relationships between IAD
parameters and the resulting film properties.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://opg.optica.org/ao/viewmedia.cfm?uri=ao-23-20-3608&html=true
https://www.svc.org/clientuploads/directory/resource_library/97_243.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Preparation

Substrate Cleaning
(Acetone, IPA)

Load Substrates
& Chamber Pump-Down

In-Situ lon Etch
(Pre-Cleaning)

Depagsition

Start MgF2 Evaporation
(E-Beam)

Initiate lon Beam Assist
(Ar, O2, etc.)

Monitor Thickness
(Crystal / Optical)

Cease Deposition
& Cool Down

\

Vent Chamber
& Unload Samples

Charactgrization

Optical Analysis
(Spectrophotometry)

Mechanical Testing
(Adhesion, Abrasion)

Structural Analysis
(RBS, TEM, etc.)

Experimental Workflow for IAD of MgF2 Films
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Caption: A flowchart of the IAD process for MgF2 films.
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Caption: Key IAD parameters and their influence on MgF2 film properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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